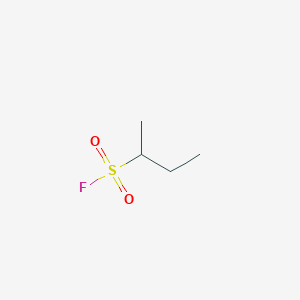
sec-Butylsulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
sec-Butylsulfonyl fluoride is an organosulfur compound with the molecular formula C4H9FO2S It is a sulfonyl fluoride derivative, characterized by the presence of a sulfonyl fluoride group (-SO2F) attached to a sec-butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
sec-Butylsulfonyl fluoride can be synthesized through several methods. One common approach involves the fluorination of sec-butylsulfonyl chloride using potassium fluoride (KF) in the presence of a phase transfer catalyst such as 18-crown-6 ether in acetonitrile . Another method includes the direct fluorosulfonylation of sec-butyl alcohol using sulfuryl fluoride (SO2F2) under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves the large-scale fluorination of sec-butylsulfonyl chloride using anhydrous hydrogen fluoride (HF) in a controlled environment. This method ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
sec-Butylsulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Reduction: The compound can be reduced to sec-butylsulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: It can be oxidized to sec-butylsulfonic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base such as triethylamine (TEA).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products Formed
Nucleophilic Substitution: sec-Butylsulfonamides, sec-butylsulfonates.
Reduction: sec-Butylsulfonamide.
Oxidation: sec-Butylsulfonic acid.
Aplicaciones Científicas De Investigación
sec-Butylsulfonyl fluoride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of sec-butylsulfonyl fluoride involves the formation of a covalent bond with nucleophilic residues in target molecules. This interaction is particularly significant in enzyme inhibition, where the sulfonyl fluoride group reacts with serine or cysteine residues in the active site of enzymes, leading to irreversible inhibition . The molecular targets include serine proteases and other enzymes with nucleophilic active site residues.
Comparación Con Compuestos Similares
Similar Compounds
Nonafluorobutanesulfonyl fluoride: A perfluorinated analog with similar reactivity but higher stability and resistance to hydrolysis.
Methanesulfonyl fluoride: A smaller sulfonyl fluoride compound with similar inhibitory properties but different reactivity due to its smaller size.
Uniqueness
sec-Butylsulfonyl fluoride is unique due to its balance of reactivity and stability. Unlike perfluorinated analogs, it is more prone to hydrolysis, making it suitable for applications where controlled reactivity is desired. Its sec-butyl group also provides steric hindrance, influencing its reactivity and selectivity in chemical reactions .
Propiedades
Fórmula molecular |
C4H9FO2S |
|---|---|
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
butane-2-sulfonyl fluoride |
InChI |
InChI=1S/C4H9FO2S/c1-3-4(2)8(5,6)7/h4H,3H2,1-2H3 |
Clave InChI |
CDDJFZMEVWPGCU-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-ethoxy-N-propylspiro[3.4]octan-1-amine](/img/structure/B13167038.png)
![Methyl 2-chloro-6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13167042.png)
![4-([1-(Chloromethyl)cyclopropyl]methyl)-1,3-thiazole](/img/structure/B13167050.png)

![(2S)-3-[Methyl(propan-2-yl)amino]-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13167055.png)



![4-{[(benzyloxy)carbonyl]amino}-1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid](/img/structure/B13167080.png)

![7-[(Benzyloxy)carbonyl]-2-propyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13167092.png)


